

An In-depth Technical Guide to 5-Chloropyridine-3-boronic acid

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Compound of Interest

Compound Name: 5-Chloropyridine-3-boronic acid

Cat. No.: B151797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloropyridine-3-boronic acid**, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical properties, safety information, applications, and a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

5-Chloropyridine-3-boronic acid is a solid, white to off-white compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ BClNO ₂	[1]
Molecular Weight	157.36 g/mol	[2]
Melting Point	255-260 °C	[3]
Boiling Point	335.3 ± 52.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm ³	[3]
Flash Point	156.6 °C	[3]

Safety and Handling

5-Chloropyridine-3-boronic acid is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Applications in Research and Drug Development

Boronic acids are pivotal in modern drug discovery, largely due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

5-Chloropyridine-3-boronic acid serves as a versatile building block for introducing the 5-chloropyridin-3-yl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry. The pyridine ring is a privileged structure found in numerous

pharmaceuticals, and the ability to selectively introduce substituents is key to modulating biological activity.

Key applications include:

- **Synthesis of Biaryl and Heteroaryl Scaffolds:** It is extensively used in palladium-catalyzed cross-coupling reactions to create complex molecular architectures.
- **Fragment-Based Drug Discovery:** The 5-chloropyridinyl group can be incorporated into fragment libraries for screening against biological targets.
- **Lead Optimization:** During lead optimization, this building block allows for the systematic exploration of structure-activity relationships (SAR) by modifying the pyridine core.

The presence of the chlorine atom offers an additional site for further functionalization, providing a strategic advantage in the design of synthetic routes to complex drug candidates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with **5-Chloropyridine-3-boronic acid**. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

- **5-Chloropyridine-3-boronic acid**
- Aryl bromide (or other suitable coupling partner)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Cesium carbonate (Cs_2CO_3)
- 1,4-Dioxane (anhydrous)

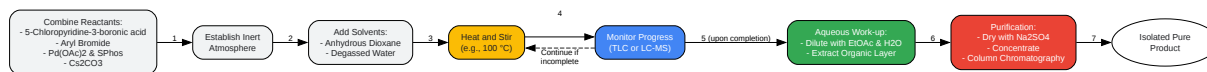
- Water (degassed)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- **Reaction Setup:** In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 eq), **5-Chloropyridine-3-boronic acid** (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
- **Solvent Addition:** Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
- **Reaction:** Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction described above.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

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References

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